Benzene, (2,2-dichloro-1-methylethenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-1-methylethenyl)- can be achieved through the conversion of arylalkylketones into dichloroalkenes. One such method involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(4-chlorophenyl)ethanone hydrazone. This intermediate is then reacted with dimethyl sulfoxide (DMSO), ammonium hydroxide, and carbon tetrachloride in the presence of copper (I) chloride to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzene, (2,2-dichloro-1-methylethenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under elevated temperatures and pressures.
Major Products Formed
EAS: Substituted benzene derivatives, depending on the electrophile used.
Nucleophilic Substitution: Products include phenols and other substituted aromatic compounds.
Scientific Research Applications
Benzene, (2,2-dichloro-1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, (2,2-dichloro-1-methylethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form intermediates that react further to yield various products. The presence of electron-withdrawing groups, such as the dichloro group, influences its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methoxy-2-(1-methylethenyl)-
- Benzene, 1-methyl-4-(1-methylethenyl)-
- Benzene, 1,4-dichloro-2-methyl-
Uniqueness
Benzene, (2,2-dichloro-1-methylethenyl)- is unique due to the presence of the 2,2-dichloro-1-methylethenyl group, which imparts distinct chemical properties compared to other substituted benzenes. This group enhances the compound’s reactivity in electrophilic and nucleophilic reactions, making it valuable for specific synthetic applications .
Properties
CAS No. |
5264-26-6 |
---|---|
Molecular Formula |
C9H8Cl2 |
Molecular Weight |
187.06 g/mol |
IUPAC Name |
1,1-dichloroprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8Cl2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
FRWILUJOYZJAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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